2-chloro-N-(3-methylbutan-2-yl)-N-[(1,2-thiazol-5-yl)methyl]acetamide
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Overview
Description
2-chloro-N-(3-methylbutan-2-yl)-N-[(1,2-thiazol-5-yl)methyl]acetamide is a synthetic organic compound with a unique structure that combines a chloroacetamide moiety with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylbutan-2-yl)-N-[(1,2-thiazol-5-yl)methyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Alkylation: The thiazole ring is then alkylated with 3-methylbutan-2-yl chloride in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the alkylated thiazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylbutan-2-yl)-N-[(1,2-thiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines or alcohols.
Scientific Research Applications
2-chloro-N-(3-methylbutan-2-yl)-N-[(1,2-thiazol-5-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylbutan-2-yl)-N-[(1,2-thiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring may also interact with biological receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-chloro-3-methylbutan-2-one: A related compound with a similar structure but lacking the thiazole ring.
2-chloro-3-hydroxybutanoic acid: Another related compound with a hydroxyl group instead of the thiazole ring.
Uniqueness
2-chloro-N-(3-methylbutan-2-yl)-N-[(1,2-thiazol-5-yl)methyl]acetamide is unique due to the presence of both the chloroacetamide and thiazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2OS/c1-8(2)9(3)14(11(15)6-12)7-10-4-5-13-16-10/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSUTZGSIGHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC=NS1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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